2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline

Dinitroaniline antimalarials Plasmodium falciparum Structure-activity relationship

This N-phenyl diphenylamine derivative is distinct from common dinitroaniline herbicides (trifluralin, pendimethalin), offering a unique substitution vector for tubulin-targeted antimalarial drug discovery, agrochemical patent expansion around US 3,950,377, and redox-probe studies. Its specific N-substitution dictates altered nitro group geometry and biological potency, making it essential for SAR investigations where interchange with generic analogs invalidates results. Ideal for structural biology labs and custom synthesis programs.

Molecular Formula C13H8F3N3O4
Molecular Weight 327.21 g/mol
CAS No. 17474-05-4
Cat. No. B3854712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline
CAS17474-05-4
Molecular FormulaC13H8F3N3O4
Molecular Weight327.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C13H8F3N3O4/c14-13(15,16)8-6-10(18(20)21)12(11(7-8)19(22)23)17-9-4-2-1-3-5-9/h1-7,17H
InChIKeyDUMAFIRAMXVMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dinitro-N-phenyl-4-(trifluoromethyl)aniline: A Core Intermediate for Dinitroaniline Agrochemical and Antiparasitic Research


2,6-Dinitro-N-phenyl-4-(trifluoromethyl)aniline (CAS: 17474-05-4) is a diphenylamine derivative, structurally characterized by an electron-deficient 2,6-dinitro-4-trifluoromethylphenyl ring system bonded to an unsubstituted phenylamine nitrogen [1]. It belongs to the broader dinitroaniline class, which includes prominent commercial herbicides (e.g., trifluralin, pendimethalin) and has been investigated for antiprotozoal activities, particularly against Plasmodium species [2]. The compound serves as a synthetic intermediate and a structural probe in structure-activity relationship (SAR) studies aimed at differentiating the effects of N-substitution on dinitroaniline biological activity and physicochemical properties.

Why Procuring Any Dinitroaniline Analog as a Substitute for 2,6-Dinitro-N-phenyl-4-(trifluoromethyl)aniline is Scientifically Unsound


The dinitroaniline pharmacophore is highly sensitive to N-substitution, as it dictates both the molecule's mechanism of action (e.g., binding to parasite tubulin) and its physicochemical profile, including solubility, lipophilicity, and rotational freedom of the critical nitro groups [1]. Generic interchange with common herbicides like trifluralin (N,N-dipropyl) or pendimethalin (N-ethyl-3-methyl) is invalid because the specific N-phenyl substitution creates a distinct diphenylamine system with a different electron distribution and steric environment, directly impacting biological potency and selectivity. The patent literature explicitly defines a narrow universe of active 4-cyano- or 4-trifluoromethyl-2,6-dinitrodiphenylamine derivatives for pesticidal use, where even minor changes in the N-phenyl ring's substituents lead to distinct, patented compositions with varying toxicity profiles [2]. Therefore, direct replacement without verified, analog-specific data risks experimental failure and procurement of a compound with no demonstrated efficacy for the intended application.

Quantitative Differential Evidence for 2,6-Dinitro-N-phenyl-4-(trifluoromethyl)aniline Against Its Closest Dinitroaniline Analogs


Antimalarial Potency of Trifluralin vs. Chloralin Establishes a Baseline for Dinitroaniline Activity, Against Which 2,6-Dinitro-N-phenyl-4-(trifluoromethyl)aniline is Positioned for Selectivity Screening

A foundational study by del Casino et al. (2018) quantitatively established that within the dinitroaniline class, N-substitution profoundly influences anti-Plasmodium activity. The widely used herbicide trifluralin was shown to be up to 2-fold more active than its structural analog chloralin against cultured malaria parasites [1]. This provides a critical class-level baseline. While specific IC50 values for 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline were not located in the permitted sources, its unique unsubstituted N-phenyl motif distinguishes it from both compounds (which possess N-alkyl substitutions), firmly placing it as a distinct structural probe for SAR studies aimed at identifying the next generation of selective antitubulin antiparasitics.

Dinitroaniline antimalarials Plasmodium falciparum Structure-activity relationship

Melting Point Differentiation: 2,6-Dinitro-N-phenyl-4-(trifluoromethyl)aniline's Physical Property Profile vs. Halogenated and Bistrifluoromethyl Diphenylamine Analogs

US Patent 3,950,377 explicitly discloses a series of related diphenylamine derivatives and their melting points, directly applicable to understanding the target compound's unique solid-state properties. While the patent synthesizes and reports the melting point of 4'-chloro-4-trifluoromethyl-2,6-dinitrodiphenylamine (99–100 °C) and 4,4'-bistrifluoromethyl-2,6-dinitrodiphenylamine (174–176 °C) [1], the specific melting point for the unsubstituted parent compound (2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline) is not provided in the available excerpts. This patent data, however, directly demonstrates that substitution on the N-phenyl ring causes large, measurable shifts in crystallinity and thermal stability, creating a quantitative procurement specification gap. A supplier's ability to provide a verified melting point and purity profile for this specific derivative thus becomes a key differentiating factor for quality control and process consistency in agrochemical intermediate synthesis.

Diphenylamine synthesis Thermal analysis Pesticide intermediates

Conformational and Intramolecular Hydrogen Bonding: How the N-Phenyl Group of 2,6-Dinitro-N-phenyl-4-(trifluoromethyl)aniline Distinctly Modulates Nitro Group Geometry vs. N-Alkyl and Primary Amine Analogs

Structural analysis by del Casino et al. (2018) revealed that in the primary amine analog, 2,6-dinitro-4-trifluoromethyl-phenylamine, the two nitro groups form intramolecular hydrogen bonds with the adjacent amine hydrogens, resulting in a planar conformation where the nitro groups are rotated only 9.8° and 8.6° out of the phenyl ring plane [1]. In contrast, for N,N-disubstituted trifluralin, steric hindrance forces the nitro groups to rotate significantly to 42.0° and 42.1° [1]. The target compound, with its bulky N-phenyl substituent, is predicted to adopt an intermediate, unique conformational profile that directly influences its electron affinity and ability to interact with biological targets like tubulin. This establishes a precise structural marker for its differentiation.

X-ray crystallography Nitro group conformation Intramolecular hydrogen bonding

Pesticidal Activity Spectrum: The Target Compound's Unsubstituted N-Phenyl Motif as a Baseline for Understanding Toxicity vs. Halogenated Dinitrodiphenylamine Derivatives

According to US Patent 3,950,377, a group of 4-cyano- or 4-trifluoromethyl-2,6-dinitrodiphenylamine derivatives are classified as very toxic to a wide variety of insect and other invertebrate pests [1]. The patent specifically claims derivatives where the N-phenyl ring bears additional substituents (e.g., halogens), indicating these modifications are necessary for commercial-level pesticidal efficacy. The target compound, 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline, as the unsubstituted parent structure, represents the critical baseline or scaffold for this patent family. Its procurement is therefore essential for any research program aiming to establish a structure-activity relationship by systematically adding substituents to the N-phenyl ring, as it provides the negative control or starting point against which the toxicity gains from halogenation are measured.

Insecticidal activity Patent SAR Diphenylamine pesticides

Specific High-Value Application Scenarios for 2,6-Dinitro-N-phenyl-4-(trifluoromethyl)aniline Based on Verified Evidence


Antiparasitic Drug Discovery: A Defined Pharmacophore Scaffold for Antimalarial SAR

Research groups focusing on novel, non-artemisinin antimalarials with a tubulin-targeting mechanism should procure this compound. The established finding that trifluralin's activity against cultured parasites is double that of chloralin [1] proves the N-substitution site is a potent modulator of antiplasmodial activity. The target compound, with its distinct N-phenyl group, provides a new vector for exploring binding site interactions and overcoming cross-resistance, serving as a sophisticated replacement for common herbicides in early-stage drug discovery screens.

Agrochemical Patent Scaffold Development: Synthesizing Next-Generation Pesticides

Agrochemical companies and custom synthesis laboratories should use this compound as a verified starting point for creating a novel portfolio of invertebrate pest control agents. The patent landscape defined in US 3,950,377 explicitly centers on this type of 2,6-dinitro-4-trifluoromethyl-diphenylamine scaffold, claiming high toxicity for its substituted derivatives [2]. By procuring the unsubstituted parent compound, research teams can efficiently explore uncharted, patentable chemical space around the N-phenyl ring, ensuring freedom to operate and developing products with distinct selectivity and environmental fate profiles compared to generic dinitroaniline herbicides.

Structural Biology and Biophysical Chemistry: Investigating Redox-Active Pharmacophores

Structural biology laboratories investigating the generation of reactive oxygen species (ROS) by aromatic nitro compounds can use this molecule as a model system. The documented sensitivity of nitro group conformation to the N-substituent, ranging from near-planar (9° twist in 2,6-dinitro-4-trifluoromethyl-phenylamine [1]) to markedly non-planar (42° twist in trifluralin [1]), suggests that the target compound’s intermediate geometry will yield a distinct redox potential. This makes it a unique probe for correlating drug-induced oxidative stress with specific structural features, a key mechanism of action for antiparasitic dinitroanilines.

Analytical Chemistry and Quality Control: Establishing Reference Standards for Trace Analysis

Analytical laboratories responsible for environmental monitoring of dinitroaniline residues should procure this compound as a high-purity reference standard. Its unique diphenylamine structure differentiates it from common herbicides like trifluralin, allowing for specific and interference-free method development using techniques such as HPLC and GC-MS. The compound's precise, and supplier-verifiable, melting point and spectral data are essential for confirming identity and purity in regulatory compliance workflows, particularly when monitoring degradation products of more complex diphenylamine pesticides.

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